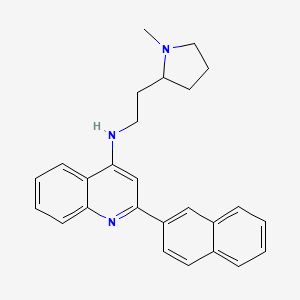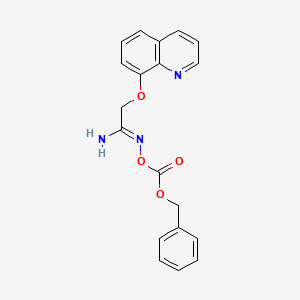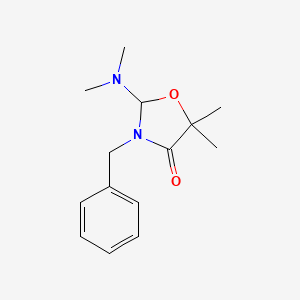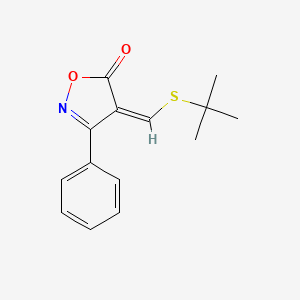
1-(4-Fluorophenyl)-3-(2H-pyrrol-2-ylidene)-2,3-dihydro-1H-pyrazole-4-carbaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(4-Fluorophenyl)-3-(1H-pyrrol-2-yl)-1H-pyrazole-4-carbaldehyde is a complex organic compound that has garnered interest in various fields of scientific research
Métodos De Preparación
The synthesis of 1-(4-fluorophenyl)-3-(1H-pyrrol-2-yl)-1H-pyrazole-4-carbaldehyde typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone.
Introduction of the Fluorophenyl Group: The fluorophenyl group can be introduced via a nucleophilic aromatic substitution reaction.
Formation of the Pyrrole Ring: The pyrrole ring can be synthesized through the Paal-Knorr synthesis, which involves the cyclization of a 1,4-dicarbonyl compound with ammonia or a primary amine.
Aldehyde Functionalization:
Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of catalysts and specific reaction conditions to enhance efficiency.
Análisis De Reacciones Químicas
1-(4-Fluorophenyl)-3-(1H-pyrrol-2-yl)-1H-pyrazole-4-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Condensation: The aldehyde group can participate in condensation reactions, such as the Knoevenagel condensation, to form carbon-carbon bonds with active methylene compounds.
Common reagents and conditions used in these reactions include acidic or basic catalysts, solvents like dichloromethane or ethanol, and controlled temperatures to ensure selective and efficient transformations. Major products formed from these reactions depend on the specific reagents and conditions used.
Aplicaciones Científicas De Investigación
1-(4-Fluorophenyl)-3-(1H-pyrrol-2-yl)-1H-pyrazole-4-carbaldehyde has a wide range of scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a building block in combinatorial chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: It is investigated for its potential as a lead compound in drug discovery and development, particularly in the design of novel therapeutic agents.
Industry: The compound is used in the development of advanced materials, such as polymers and dyes, due to its unique structural features.
Mecanismo De Acción
The mechanism of action of 1-(4-fluorophenyl)-3-(1H-pyrrol-2-yl)-1H-pyrazole-4-carbaldehyde depends on its specific application. In medicinal chemistry, the compound may interact with molecular targets such as enzymes, receptors, or nucleic acids, leading to modulation of biological pathways. The fluorophenyl group can enhance binding affinity and selectivity, while the pyrazole and pyrrole rings can contribute to the overall pharmacophore, influencing the compound’s biological activity.
Comparación Con Compuestos Similares
1-(4-Fluorophenyl)-3-(1H-pyrrol-2-yl)-1H-pyrazole-4-carbaldehyde can be compared with other similar compounds, such as:
1-(4-Chlorophenyl)-3-(1H-pyrrol-2-yl)-1H-pyrazole-4-carbaldehyde: Similar structure but with a chlorine atom instead of fluorine, which may affect its reactivity and biological activity.
1-(4-Methylphenyl)-3-(1H-pyrrol-2-yl)-1H-pyrazole-4-carbaldehyde: Contains a methyl group instead of fluorine, potentially altering its chemical properties and applications.
1-(4-Nitrophenyl)-3-(1H-pyrrol-2-yl)-1H-pyrazole-4-carbaldehyde: The nitro group can significantly change the compound’s electronic properties and reactivity.
The uniqueness of 1-(4-fluorophenyl)-3-(1H-pyrrol-2-yl)-1H-pyrazole-4-carbaldehyde lies in the presence of the fluorophenyl group, which can enhance its stability, lipophilicity, and potential biological activity compared to its analogs.
Propiedades
Número CAS |
922494-75-5 |
|---|---|
Fórmula molecular |
C14H10FN3O |
Peso molecular |
255.25 g/mol |
Nombre IUPAC |
1-(4-fluorophenyl)-3-(1H-pyrrol-2-yl)pyrazole-4-carbaldehyde |
InChI |
InChI=1S/C14H10FN3O/c15-11-3-5-12(6-4-11)18-8-10(9-19)14(17-18)13-2-1-7-16-13/h1-9,16H |
Clave InChI |
FHTLVSZERPHHRQ-UHFFFAOYSA-N |
SMILES canónico |
C1=CNC(=C1)C2=NN(C=C2C=O)C3=CC=C(C=C3)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



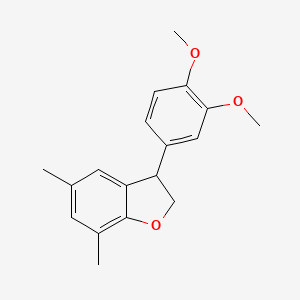
![Benzyl (4-(4-(benzo[d][1,3]dioxol-5-yl)-3-(6-methylpyridin-2-yl)-1H-pyrazol-1-yl)cyclohexyl)carbamate](/img/structure/B12886748.png)
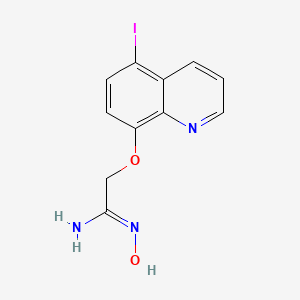

![Dichlorobis[3-hydroxy-5-(hydroxymethyl)-2-methyl-4-pyridinecarboxaldehyde]palladium](/img/structure/B12886764.png)

![2-(Difluoromethoxy)benzo[d]oxazole-7-acetonitrile](/img/structure/B12886783.png)
![2,3-Dihydropyrazolo[5,1-b]thiazole-6-carbaldehyde](/img/structure/B12886786.png)
